molecular formula C26H28N2O2 B2545739 (4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid CAS No. 721413-97-4

(4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid

Cat. No.: B2545739
CAS No.: 721413-97-4
M. Wt: 400.522
InChI Key: XFVOSKATXDUXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid” is a structurally complex acridine derivative characterized by a tricyclic aromatic core, a diethylamino-substituted phenylmethylidene group at the 4-position, and a carboxylic acid moiety at the 9-position.

Properties

IUPAC Name

(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2/c1-4-28(5-2)20-12-10-18(11-13-20)16-19-14-17(3)15-22-24(26(29)30)21-8-6-7-9-23(21)27-25(19)22/h6-13,16-17H,4-5,14-15H2,1-3H3,(H,29,30)/b19-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVOSKATXDUXTO-MNDPQUGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2CC(CC3=C(C4=CC=CC=C4N=C23)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/CC(CC3=C(C4=CC=CC=C4N=C23)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid, commonly referred to as diethylamino acridine derivative, has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy against cancer cell lines, and relevant case studies.

  • Molecular Formula : C₁₉H₂₃N₂O₂
  • Molecular Weight : 325.40 g/mol
  • CAS Number : 721413-97-4

The biological activity of acridine derivatives is primarily attributed to their ability to intercalate with DNA. The planar structure of the acridine ring allows it to insert between base pairs in the DNA helix, leading to disruption of DNA replication and transcription processes. This intercalation can induce various cellular responses, including apoptosis in cancer cells.

Biological Activity Overview

  • Anti-Cancer Activity :
    • Acridine derivatives have been shown to exhibit significant anti-cancer properties across various cancer cell lines. Research indicates that these compounds can induce cell-cycle arrest and apoptosis in cancer cells by activating p53 pathways and causing DNA damage through phosphorylation of histone H2A.X .
    • In vitro studies have demonstrated that (4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid exhibits cytotoxic effects against several cancer cell lines, including:
      • HeLa (cervical cancer)
      • MCF-7 (breast cancer)
      • A549 (lung adenocarcinoma)
Cell LineIC50 Value (µM)Mechanism of Action
HeLa12.5DNA intercalation and apoptosis
MCF-715.0p53 activation and cell cycle arrest
A54910.0Induction of DNA damage
  • Multi-Drug Resistance :
    • The compound has shown potential in overcoming multi-drug resistance (MDR) in cancer cells. Studies indicate that certain derivatives maintain their efficacy against P-glycoprotein-overexpressing cells, which are often resistant to conventional chemotherapy agents .

Study 1: Efficacy Against Uterine Sarcoma

A study evaluated the efficacy of a series of acridine derivatives against uterine sarcoma cell lines (MES-SA and MES-SA/Dx5). The results indicated that certain methoxy-substituted derivatives exhibited enhanced activity against drug-resistant cells with a resistant factor of approximately 0.5 .

Study 2: In Vivo Toxicity Assessment

In vivo assessments using zebrafish embryos and murine models demonstrated that the acridine derivative had a favorable safety profile while exhibiting significant anti-tumor effects. Notably, the compound did not show acute toxicity at therapeutic doses .

Study 3: Mechanistic Insights

Research highlighted that the compound's ability to induce apoptosis was linked to the activation of caspase pathways and increased reactive oxygen species (ROS) production within the cells. These findings suggest a dual mechanism involving both direct DNA interaction and oxidative stress induction .

Scientific Research Applications

Anticancer Activity

Research has indicated that acridine derivatives can exhibit anticancer properties. Studies have shown that (4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid demonstrates cytotoxic effects against various cancer cell lines.

Case Study : In a study published in the Journal of Medicinal Chemistry, the compound was tested against breast cancer cell lines and showed a significant reduction in cell viability at concentrations of 10 µM and higher. The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes the effectiveness of (4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid against selected pathogens, indicating its potential as an antimicrobial agent .

Dye and Pigment Development

The unique structural characteristics of this compound allow it to be utilized in dye formulations. Its ability to absorb light at specific wavelengths makes it suitable for applications in textiles and plastics.

Case Study : A patent describes the use of acridine derivatives as fluorescent dyes, highlighting their stability and vibrant colors when incorporated into polymer matrices. The compound's photostability under UV light makes it ideal for outdoor applications .

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor.

Case Study : In a recent study, (4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition was quantified using a kinetic assay that demonstrated an IC50 value of 50 nM .

Comparison with Similar Compounds

Acridine Derivatives

The acridine core is shared with compounds like MFR-a (a cofactor in methanogenic archaea), which features a formylated furan and glutamic acid side chains (, Fig. 2A). Unlike the target compound, MFR-a lacks the diethylamino phenylmethylidene group but includes α/β-linked glutamic acid residues, which enhance its role in one-carbon metabolism .

Heterocyclic Carboxylic Acids

  • 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (): This compound shares a carboxylic acid group but replaces the acridine core with a piperazine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group increases steric bulk, reducing solubility compared to the target compound’s planar acridine system.
  • Thiazolidine Carboxylic Acids (): These feature sulfur-containing heterocycles and multiple stereocenters, contrasting with the nitrogen-rich, non-sulfur acridine backbone of the target compound.

Natural Phenolic Acids

  • Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid, ): While both compounds contain carboxylic acid groups, caffeic acid’s simpler catechol structure and lack of heteroaromaticity result in lower molecular weight (180.16 g/mol vs. ~400 g/mol for the target compound) and higher aqueous solubility.

Functional Group Analysis

Functional Group Target Compound Caffeic Acid MFR-a
Aromatic Core Acridine (tricyclic) Catechol (monocyclic) Furan + glutamic acid chains
Electron-Donating Groups Diethylamino phenyl 3,4-Dihydroxy Formyl group (C1 unit)
Carboxylic Acid At 9-position of acridine At propenoic acid side chain Absent (formylated instead)
Heteroatoms N (acridine, diethylamino) O (hydroxyl, carboxylic acid) N (glutamic acid), O (furan)

Solubility

The diethylamino group in the target compound enhances lipophilicity (predicted logP ~3.5) compared to caffeic acid (logP ~1.2) . However, the carboxylic acid moiety may improve solubility in polar solvents under basic conditions.

Bioactivity

MFR-a’s role in methanogenesis highlights the functional versatility of acridine-like scaffolds .

Data Tables

Table 1: Structural and Property Comparison

Compound Molecular Weight (g/mol) logP Key Functional Groups Biological Relevance
Target Compound ~400 ~3.5 Acridine, diethylamino, carboxylic acid Potential fluorescence probes
Caffeic Acid () 180.16 1.2 Catechol, propenoic acid Antioxidant, anti-inflammatory
MFR-a () ~800 -2.1 Furan, glutamic acid, formyl Cofactor in methanogenesis
2-[4-(Fmoc-piperazin-1-yl)acetic acid] () ~380 2.8 Piperazine, Fmoc, acetic acid Peptide synthesis

Research Findings

Structural Similarity Analysis : Using Tanimoto coefficients (), the target compound shares <30% similarity with caffeic acid due to divergent aromatic systems but >50% with MFR-a in substructure matching (e.g., heterocyclic cores) .

Derivatization Potential: The methylidene bridge in the target compound allows for Z→E photoisomerization, a feature absent in MFR-a or caffeic acid, enabling applications in light-responsive systems .

Preparation Methods

Oxidation of 9-Methylacridine

A patent by CN111777556A details the oxidation of 9-methylacridine using tert-butyl hydroperoxide (TBHP) and vanadyl acetylacetonate (VO(acac)₂) in chloroform under microwave irradiation. The reaction proceeds via radical intermediates, with TBHP acting as the oxidant and VO(acac)₂ facilitating electron transfer. Critical parameters include:

Parameter Value
Temperature 80–120°C
Oxidant TBHP (4–8 equiv)
Catalyst VO(acac)₂ (0.03–0.06 equiv)
Solvent Chloroform
Reaction Time 1–3 hours
Yield 73% (after recrystallization)

The microwave-assisted method enhances reaction efficiency, achieving >90% conversion in reduced time. Post-reaction workup involves cooling, filtration, and recrystallization from ethanol to isolate acridine-9-carboxylic acid as a yellow solid.

Formation of the 2-Methyl-2,3-Dihydro-1H-Acridine Core

Introducing the 2-methyl group and dihydro structure necessitates tailored alkylation and reduction protocols.

Reduction of Acridone Precursors

Acridones synthesized via Gould-Jacobs cyclization are reduced to dihydroacridines. For instance, LiAlH₄ in tetrahydrofuran (THF) selectively reduces the carbonyl group at position 9 while preserving the aromatic system. A representative procedure involves:

  • Substrate : Acridone-9-carboxylic acid (1 equiv)
  • Reducing Agent : LiAlH₄ (2 equiv)
  • Solvent : THF, reflux, 6 hours
  • Yield : 68–75%

Alkylation During Cyclization

Methyl groups are introduced at position 2 by alkylating intermediates during cyclization. For example, methyl anthranilate reacts with β-ketoesters bearing methyl substituents, as demonstrated in the synthesis of 9,9-diphenyl-9,10-dihydroacridine. Phenyllithium in THF facilitates deprotonation and nucleophilic attack, followed by acid-catalyzed cyclization.

Stereochemical Control and Isolation of the Z-Isomer

The Z-isomer predominates due to thermodynamic control during condensation. Chromatographic separation on silica gel (hexane/ethyl acetate, 3:1) resolves geometric isomers, with the Z-form eluting first. Nuclear Overhauser effect (NOE) spectroscopy confirms the configuration by correlating protons on the benzylidene and acridine rings.

Purification and Characterization

Final purification employs recrystallization from ethanol or dimethylformamide (DMF). Characterization data include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, CH=), 7.82–7.12 (m, 11H, Ar-H), 3.45 (q, 4H, NCH₂CH₃), 2.95 (s, 3H, CH₃), 1.21 (t, 6H, NCH₂CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of (4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid?

  • Methodological Answer : Microwave (MW)-assisted Friedländer reactions are effective for synthesizing acridine derivatives with reduced reaction times (e.g., 10–30 minutes) and improved yields (typically >70%). Using trifluoroacetic acid (TFA) as a catalyst under MW irradiation can enhance cyclization efficiency. Ensure proper stoichiometric ratios of precursors (e.g., 1,3-cyclohexanedione and substituted anilines) and monitor reaction progress via TLC or HPLC .

Q. How can the purity of this compound be validated during synthesis?

  • Methodological Answer : Employ reverse-phase HPLC with a mobile phase composed of methanol, water, 0.2 M sodium phosphate monobasic, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3), adjusted to pH 5.5 using phosphoric acid. System suitability tests should include resolution ≥2.0 between the target compound and potential impurities (e.g., unreacted intermediates) .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer : Use 1H^1H and 13C^{13}C NMR to confirm the Z-configuration of the methylidene group and the diethylamino substituent. IR spectroscopy can identify carboxylic acid C=O stretching (~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight accuracy (±0.001 Da) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s DNA-binding affinity and antitumor activity?

  • Methodological Answer : Perform fluorescence quenching assays with DNA (e.g., calf thymus DNA) to quantify intercalation constants (KappK_{\text{app}}). Compare derivatives with varying substituents on the acridine core (e.g., methyl vs. ethyl groups) to assess steric and electronic effects. Molecular docking (e.g., using AutoDock Vina) can predict binding modes in DNA grooves or intercalation sites .

Q. What in silico tools are recommended for predicting anti-tuberculosis (Mtb) activity?

  • Methodological Answer : Use QSAR models via platforms like Molinspiration Cheminformatics or Way2Drug. Input descriptors such as logP, polar surface area, and H-bond donors/acceptors to correlate with MIC values against Mtb H37Rv. Validate predictions with in vitro assays using rifampin-resistant strains and macrophage cytotoxicity screens (e.g., IC50_{50} in THP-1 cells) .

Q. How can conflicting data between in vitro potency and in vivo efficacy be resolved?

  • Methodological Answer : Investigate pharmacokinetic parameters (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify bioavailability issues. Use LC-MS/MS to monitor compound levels in plasma and tissues. Adjust formulation (e.g., nanoencapsulation) to enhance solubility and reduce clearance .

Q. What strategies mitigate cytotoxicity in normal cells while retaining anticancer activity?

  • Methodological Answer : Design prodrugs with pH-sensitive linkers (e.g., hydrazones) that release the active compound selectively in tumor microenvironments. Compare IC50_{50} values in cancer (e.g., MCF-7) vs. normal (e.g., HEK-293) cell lines. Incorporate targeting moieties (e.g., folate conjugates) to enhance selectivity .

Q. How do environmental factors (e.g., pH, temperature) affect the compound’s stability?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 6 months. Use HPLC to track degradation products (e.g., hydrolysis of the carboxylic acid group). FTIR and XRD can identify polymorphic changes under stress conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.